2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride
Overview
Description
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride, also known as 2-AHP, is a compound that has seen a great deal of use in scientific research. It is an important component of many laboratory experiments, as it serves as a key reagent in the synthesis of a variety of compounds. This compound has been used in a variety of research applications, from drug discovery to biochemical and physiological studies.
Scientific Research Applications
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride has been used in a variety of scientific research applications. It has been used in drug discovery research, as it can be used to synthesize a variety of compounds that can be tested for their potential therapeutic effects. It has also been used in biochemical and physiological studies, as its ability to interact with various proteins and enzymes can be used to study the mechanisms of action of various drugs or other compounds. In addition, 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride has been used in the synthesis of compounds for use in imaging studies, such as PET scans.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride is not fully understood. However, it is known that it can interact with a variety of proteins and enzymes, which can lead to a variety of biochemical and physiological effects. It has been shown to interact with a variety of proteins and enzymes, including those involved in the metabolism of drugs, as well as those involved in the regulation of cellular processes.
Biochemical and Physiological Effects
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain proteins and enzymes, which can lead to a variety of effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the availability of certain drugs in the body. In addition, it has been shown to inhibit the activity of certain neurotransmitter receptors, which can lead to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. In addition, it is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to using 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride in laboratory experiments. It is toxic and should be handled with care, and it can be difficult to synthesize in large quantities.
Future Directions
There are a number of potential future directions for the use of 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride in scientific research. It could be used in the synthesis of compounds for use in imaging studies, such as PET scans. It could also be used to study the mechanisms of action of various drugs or other compounds, as its ability to interact with various proteins and enzymes could be used to gain insight into the biochemical and physiological effects of these compounds. Additionally, it could be used in drug discovery research, as it can be used to synthesize a variety of compounds that can be tested for their potential therapeutic effects. Finally, it could be used in the development of new drugs, as its ability to interact with various proteins and enzymes could be used to develop novel compounds with therapeutic effects.
properties
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-8(10)9(14)12-4-2-11(3-5-12)6-7-13;/h8,13H,2-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVCHYXKZHSEGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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